4'-Methoxyflavanone

描述

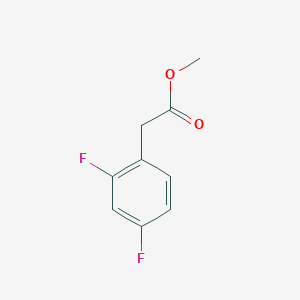

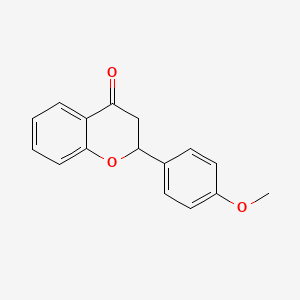

4’-Methoxyflavanone is a member of the flavanone class of compounds, characterized by a 2-phenylchroman-4-one skeleton with a methoxy group at the 4’ position. Flavanones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities. The presence of the methoxy group at the 4’ position imparts unique chemical and biological properties to 4’-Methoxyflavanone .

作用机制

Target of Action

4’-Methoxyflavanone is a flavanone, a class of flavonoids Related compounds such as hesperetin have been found to interact with targets like the microsomal triglyceride transfer protein .

Mode of Action

It is suggested that flavanones might interact with their targets and cause changes in the body’s processing of hormones . For instance, Hesperetin is known to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity .

Biochemical Pathways

Flavanones like hesperetin are known to influence lipid metabolism . They can reduce cholesteryl ester mass and inhibit apoB secretion, thereby affecting cholesterol levels .

Pharmacokinetics

The presence of methoxy groups in flavanones can influence their hydrophobicity and thus their bioavailability .

Result of Action

Methoxylated flavones, a group that includes 4’-methoxyflavanone, are known to have antioxidant properties and might reduce inflammation . They might also affect the way the liver processes cholesterol and other blood fats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Methoxyflavanone. Factors such as diet, lifestyle, and the presence of other compounds can influence the absorption and effectiveness of flavanones . .

生化分析

Biochemical Properties

4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is known to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Cellular Effects

4’-Methoxyflavanone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyflavanone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of 4’-Methoxyflavanone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’-Methoxyflavanone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4’-Methoxyflavanone is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

4’-Methoxyflavanone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 4’-Methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcones. This reaction can be catalyzed by acidic reagents such as sulfuric acid, hydrogen halides, trifluoroacetic acid, methanesulfonic acid, potassium fluoride-celite, or silica gel. Alternatively, bases such as lithium hydroxide, potassium hydroxide, sodium acetate, potassium carbonate, pyridine, triethylamine, or N-methylimidazole can also be used to facilitate the cyclization .

Industrial Production Methods: Industrial production of 4’-Methoxyflavanone typically involves the use of large-scale chemical reactors where the cyclization of 2’-hydroxychalcones is carried out under controlled conditions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 4’-Methoxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of flavanone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of dihydroflavanone derivatives.

Substitution: Formation of halogenated flavanone derivatives.

科学研究应用

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and antimicrobial activities.

Industry: Used in the production of natural food antioxidants and as a bioactive ingredient in functional foods

相似化合物的比较

- 2’-Methoxyflavanone

- 3’-Methoxyflavanone

- 6-Methoxyflavanone

- 6-Methoxyflavone

属性

IUPAC Name |

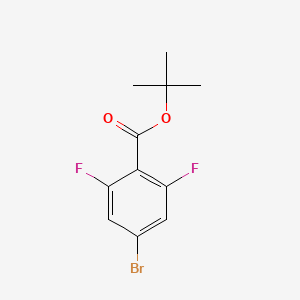

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUYUYOXCGBABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914217 | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-08-0, 97005-76-0 | |

| Record name | 4'-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4'-Methoxyflavanone?

A1: this compound has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. []

Q2: Are there any characteristic spectroscopic features of 4'-hydroxyflavanones?

A2: Yes, studies suggest that 4'-hydroxyflavanones exhibit a significant fragment in their electron ionization mass spectra (EI-MS) that is not observed in 4'-methoxyflavanones. This fragmentation pattern could serve as a distinguishing feature for these compounds. []

Q3: Can you describe the conformation of the γ-pyrone ring in this compound?

A3: X-ray crystallography studies indicate that the γ-pyrone ring of this compound adopts a C2-sofa conformation, with disorder observed at the C2 and C3 atoms. The 2-phenyl substituent is twisted out of the benzo-γ-pyrone ring plane. []

Q4: What are some potential therapeutic targets of this compound and its derivatives?

A4: Research suggests that this compound and its derivatives may have potential in treating Alzheimer's disease [], depression [], bacterial infections including methicillin-resistant Staphylococcus aureus (MRSA) [], and estrogen-dependent breast cancer [, ].

Q5: How do flavanones, like this compound, potentially contribute to the treatment of Alzheimer's disease?

A5: Molecular docking studies suggest that this compound and related compounds may act as multi-target inhibitors for enzymes implicated in Alzheimer's disease. These targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoacylglycerol lipase (MAGL), beta-secretase (BACE), and asparagine endopeptidase (AEP). Further in vitro and in vivo studies are needed to validate these findings. []

Q6: Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) has shown promising results against cerebral ischemia/reperfusion injury. What mechanisms are believed to be involved?

A6: While the exact mechanisms are still under investigation, studies using a rat model indicate that isosakuranetin reduces cerebral infarction volume, decreases blood-brain barrier leakage, and attenuates brain damage following cerebral ischemia/reperfusion injury. The neuroprotective effects might be linked to the compound's ability to modulate apoptotic cell death in the penumbra area of the brain. []

Q7: Hesperetin, a related flavanone, has shown promising effects on osteoblastic differentiation. Could you elaborate on this?

A7: Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) has been found to stimulate osteogenic differentiation of periodontal ligament stem cells (PDLSCs), even in high glucose environments which typically inhibit this process. The proposed mechanisms involve the scavenging of intracellular reactive oxygen species (ROS), enhancement of PI3K/Akt pathway activity, and modulation of β-catenin signaling. []

Q8: What are the potential antibacterial activities of this compound derivatives?

A8: Studies have shown that certain this compound derivatives, particularly those with lavandulyl substitutions like exiguaflavanone D (5,7,2′,6′‐tetrahydroxy‐6‐isoprenyl‐8‐lavandulyl‐4′‐methoxyflavanone), exhibit potent antibacterial activity against MRSA. This activity highlights their potential as alternative therapeutic agents for infections caused by antibiotic-resistant bacteria. []

Q9: Have any studies explored the potential of this compound derivatives for breast cancer treatment?

A9: Yes, computational studies using molecular docking have suggested that some this compound derivatives, such as 3,5,7-trihydroxy-4-methoxyflavanone, exhibit favorable binding affinities to human placental aromatase, an enzyme vital in estrogen production. This finding indicates their potential as lead compounds for developing novel treatments for estrogen-dependent breast cancer. Further experimental validation is required to confirm these preliminary findings. [, ]

Q10: What is known about the metabolism of flavanones like this compound in mammals?

A10: Studies on related flavanones suggest that mammalian cytochrome P450 enzymes play a key role in their metabolism. These enzymes can catalyze the conversion of flavanones to various metabolites, including the corresponding flavones, flavanonols, and isoflavones, through a mechanism involving hydrogen radical abstraction from the flavanone skeleton. []

Q11: What are some analytical techniques used to identify and quantify this compound and related compounds?

A12: Common analytical methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as photodiode array detectors (PDA) for quantification. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation. []

Q12: Have any studies explored the use of this compound or similar compounds as chemical markers for quality control of plant materials?

A13: Yes, research on Blumea balsamifera has identified 3,3′,5,7-tetrahydroxy-4′-methoxyflavanone as the most abundant flavonoid constituent. Due to its prevalence, this particular flavanone has been proposed as a potential chemical marker for quality assessment of B. balsamifera and related traditional Chinese medicines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B3030754.png)

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)